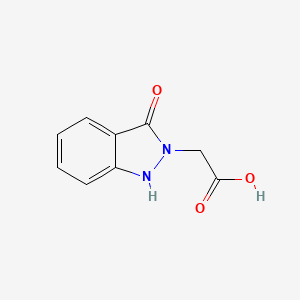

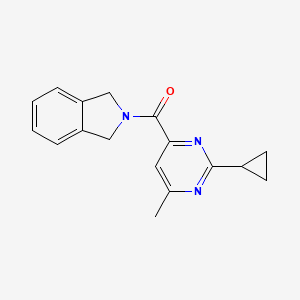

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

货号 B2998857

CAS 编号:

64697-24-1

分子量: 192.174

InChI 键: KMEBPFQYIKJQIG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 g/mol . The IUPAC name for this compound is 2-(3-oxo-1H-indazol-2-yl)acetic acid . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid” is 1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13) . The canonical SMILES structure is C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 69.6 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 192.05349212 g/mol .科研应用

Synthesis and Structural Characterization

- Ethyl esters of various derivatives, including [(1H-indazol-3-yl)oxy]acetic acid, have been synthesized from a reaction between 1H-indazol-3-ol and ethyl chloroacetate. These compounds were characterized using IR and NMR spectra, and their formation mechanism, including the ring enlargement from indazole to tetrahydroquinazoline, was discussed (Bonanomi & Palazzo, 1977).

- The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a biologically active molecule, was determined by X-ray diffraction, and its gas phase structure was obtained by quantum chemical calculations. The study also investigated the dynamics of the molecule and the effects of intermolecular interactions (Wang et al., 2016).

- Indazoles substituted at the N-1 and N-2 positions with ester-containing side chains were synthesized, and their molecular structures were determined, including the structure of indazol-2-yl-acetic acid by X-ray diffraction. The study provided insights into the supramolecular architecture involving intermolecular hydrogen bonds (Teixeira et al., 2006).

Biological Activities and Applications

- 1-Methyl-1H-indazole derivatives, including [(1-methyl-1H-indazol-4-yl)oxy]acetic acid, were synthesized and evaluated for antiinflammatory, analgesic, antipyretic, and hypotensive activities in animal models. These compounds showed moderate biological activities and may serve as leads for further pharmaceutical development (Mosti et al., 1992).

性质

IUPAC Name |

2-(3-oxo-1H-indazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEBPFQYIKJQIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid | |

CAS RN |

64697-24-1 |

Source

|

| Record name | 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)

![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2998784.png)

![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)

![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)

![2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2998791.png)

![Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2998796.png)